molecular formula C17H15N3O4S B2895220 7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide CAS No. 1797284-55-9

7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide

Cat. No.: B2895220
CAS No.: 1797284-55-9
M. Wt: 357.38
InChI Key: XJWAUMLKMRWTSX-UHFFFAOYSA-N
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Description

7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
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Properties

IUPAC Name

7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-11-6-2-4-9-8-12(24-13(9)11)15(21)20-17-19-10-5-3-7-18-16(22)14(10)25-17/h2,4,6,8H,3,5,7H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWAUMLKMRWTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C(=O)NCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the critical steps in synthesizing 7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide?

The synthesis involves multi-step organic reactions, including condensation of benzofuran-2-carboxamide derivatives with thiazolo[5,4-c]azepin precursors. Key steps include nucleophilic substitution to form the azepine ring and amide bond formation. Reaction conditions (e.g., reflux temperature, solvent choice) must be tightly controlled to optimize yield and purity. Thin-layer chromatography (TLC) and mass spectrometry (MS) are used to monitor intermediate formation .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying proton and carbon environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while High Performance Liquid Chromatography (HPLC) assesses purity. Melting point determination and infrared (IR) spectroscopy further characterize physical and functional group properties .

Q. How does the benzofuran-thiazoloazepine scaffold influence reactivity?

The benzofuran moiety contributes aromatic stability and π-π stacking potential, while the thiazoloazepine ring introduces conformational flexibility and hydrogen-bonding sites. These features enable interactions with biological targets like enzymes or receptors, though steric hindrance from the methoxy group may affect binding kinetics .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?

Discrepancies may arise from variations in substituent electronegativity or steric effects. For example, replacing the methoxy group with bulkier substituents (e.g., trifluoromethyl) alters target affinity. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding differences. Cross-referencing with X-ray crystallography data of target-ligand complexes clarifies structural determinants of activity .

Q. How can reaction yields be optimized during scale-up synthesis?

Yield optimization requires screening catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF vs. THF). For example, reports yields ranging from 9.5% to 63.4% for similar compounds, depending on substituent compatibility. Microwave-assisted synthesis or flow chemistry may improve efficiency by reducing side reactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Molecular dynamics (MD) simulations assess membrane permeability via logP calculations, while density functional theory (DFT) predicts metabolic stability by analyzing electron density at reactive sites (e.g., the amide bond). ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models integrate these data to forecast bioavailability and toxicity .

Q. How does pH affect the stability of this compound in vitro?

Stability studies under varying pH (1–10) reveal hydrolysis susceptibility. For instance, the amide bond may degrade under acidic conditions, while the thiazole ring oxidizes in alkaline environments. Ultra-performance liquid chromatography (UPLC) tracks degradation products, and Arrhenius plots extrapolate shelf-life at storage temperatures .

Methodological Recommendations

  • Synthetic Challenges : Prioritize protecting group strategies for the methoxy and amide functionalities during multi-step reactions .
  • Biological Assays : Use fluorescence polarization assays to screen for kinase inhibition, leveraging the compound’s aromatic fluorophores .
  • Data Validation : Replicate contradictory findings using orthogonal methods (e.g., LC-MS vs. NMR) to confirm structural assignments .

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